

# Reproducibility of Experimental Results for ZINC000003015356: A Computational Perspective

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## Compound of Interest

Compound Name: ZINC000003015356

Cat. No.: B2820085

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Initial investigations into the experimental reproducibility of the compound **ZINC000003015356** have revealed a significant finding: as of late 2025, publicly available research on this molecule is exclusively computational. To date, no wet-laboratory experimental data validating the predicted activity of **ZINC000003015356** has been published. Therefore, a direct comparison guide based on empirical evidence of its performance against alternative compounds cannot be constructed.

The primary source of information on **ZINC000003015356** is a 2024 study by Zare et al., which identified it as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP4), an enzyme implicated in glucose homeostasis.<sup>[1][2][3][4]</sup> This research employed a series of in silico methods to predict the compound's efficacy and safety profile. While these computational analyses provide a strong theoretical foundation for the potential of **ZINC000003015356** as a therapeutic agent, they await experimental verification.

## Computational Analysis of ZINC000003015356

The study by Zare et al. utilized a comprehensive computational workflow to identify and characterize **ZINC000003015356**. The key findings from this in silico investigation are summarized below.

## Predicted Biological Activity

Target Enzyme	Predicted Activity	Key Interactions	Reference
Dipeptidyl Peptidase-4 (DPP4)	Inhibitor	Hydrogen bonding with His740, Arg125, and Trp547; $\pi$ - $\pi$ stacking with Tyr662, Tyr666, Tyr547, and Trp629 residues.	[1]

## In Silico Pharmacokinetic and Toxicity (ADMET) Profile

Property	Prediction	Significance	Reference
Lipinski's Rule of Five	Compliant	Suggests good oral bioavailability.	[1][5]
Ames Test	Mutagenic	Indicates a potential for carcinogenicity.	[1]
Carcinogenicity (Mouse)	Not Carcinogenic	Contradicts the Ames test, highlighting the need for experimental validation.	[1]
hERG K <sup>+</sup> Channel Blockade	Medium Risk	Potential for cardiac side effects.	[1]

## Computational Methodology

The identification and characterization of **ZINC000003015356** as a potential DPP4 inhibitor involved a multi-step computational pipeline, as detailed in the study by Zare et al.[1]

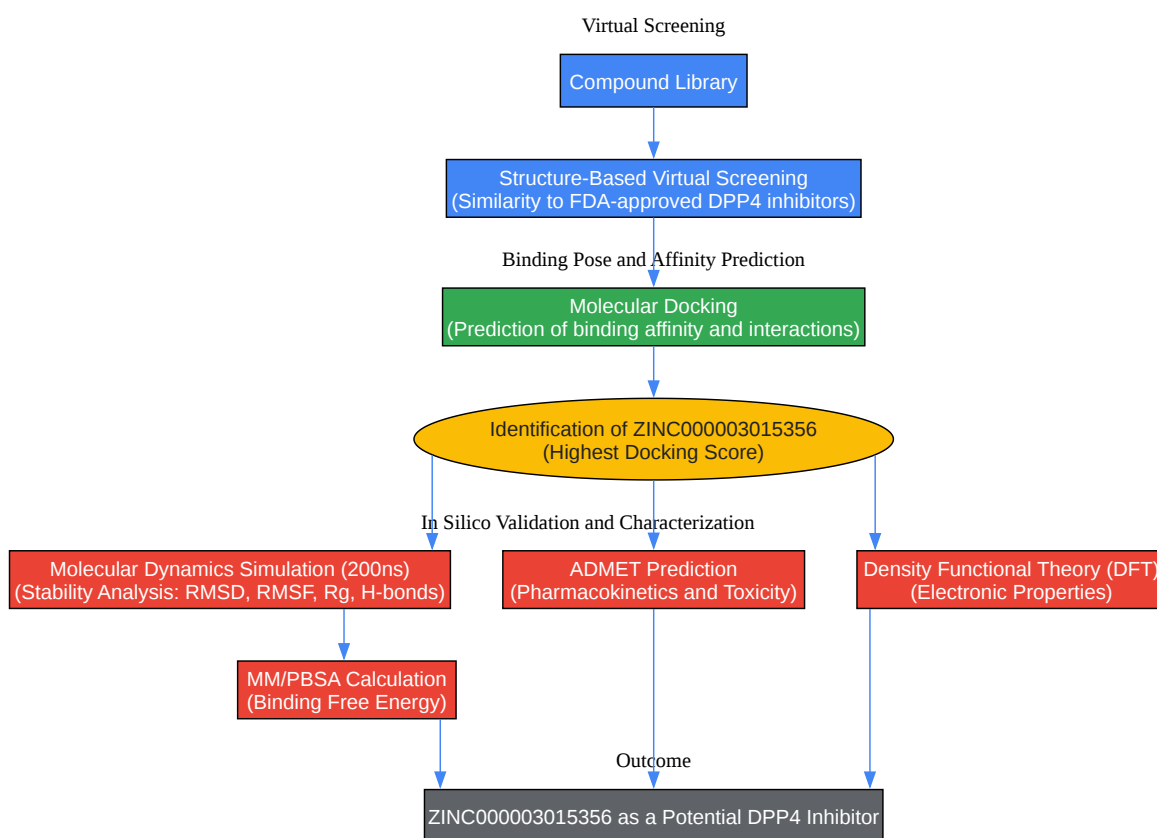
- **Structure-Based Virtual Screening:** A library of compounds was screened against the DPP4 enzyme's binding site to identify potential inhibitors based on their structural and chemical similarity to known FDA-approved DPP4 inhibitors.[1]
- **Molecular Docking:** The top-scoring compounds from the virtual screening were then subjected to molecular docking simulations to predict their binding affinity and interaction

modes with the DPP4 active site. **ZINC000003015356** emerged as the compound with the highest docking score.[\[1\]](#)

- **Molecular Dynamics (MD) Simulation:** A 200-nanosecond MD simulation was performed to analyze the stability of the **ZINC000003015356**-DPP4 complex. The analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and hydrogen bonding patterns indicated a stable interaction.[\[1\]](#)
- **MM/PBSA Binding Free Energy Calculations:** The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to calculate the binding free energy of the **ZINC000003015356**-DPP4 complex, which was found to be more favorable than that of the co-crystal ligand.[\[1\]](#)
- **ADMET Profile Prediction:** The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of **ZINC000003015356** were computationally predicted to assess its drug-likeness and potential for toxicity.[\[1\]](#)
- **Density Functional Theory (DFT) Analysis:** DFT calculations were employed to analyze the electronic properties of **ZINC000003015356**, providing insights into its reactivity and stability.[\[1\]](#)

## Visualizing the Computational Workflow

The logical flow of the computational methodology used to identify and characterize **ZINC000003015356** is depicted in the following diagram.



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Computational workflow for identifying **ZINC000003015356**.

## Conclusion and Future Directions

The computational evidence suggests that **ZINC000003015356** is a promising candidate for DPP4 inhibition. However, the lack of experimental data makes it impossible to assess the reproducibility of these findings or to compare its performance with other DPP4 inhibitors in a real-world setting.

For researchers, scientists, and drug development professionals, the next logical and critical step is the experimental validation of these in silico predictions. This would involve:

- In vitro enzyme assays: To confirm the inhibitory activity of **ZINC000003015356** against DPP4 and to determine its IC50 value.
- Cell-based assays: To assess the compound's efficacy in a cellular context.
- In vivo animal studies: To evaluate the pharmacokinetic and pharmacodynamic properties of **ZINC000003015356**, as well as its safety and efficacy in a living organism.

Until such experimental data becomes available, any discussion of the reproducibility and comparative performance of **ZINC000003015356** remains speculative. The current body of evidence serves as a compelling starting point for further empirical investigation.

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